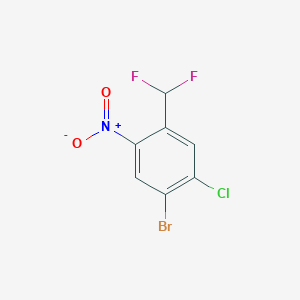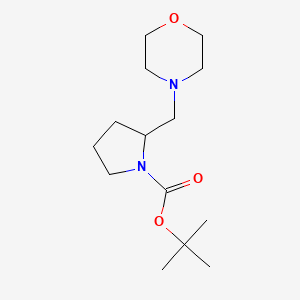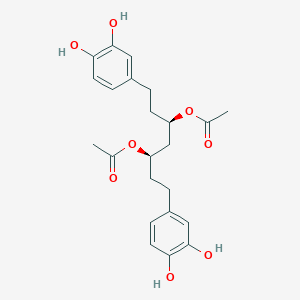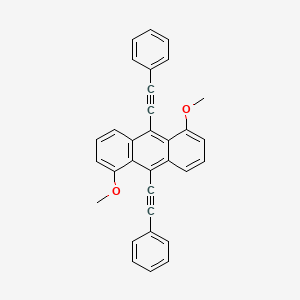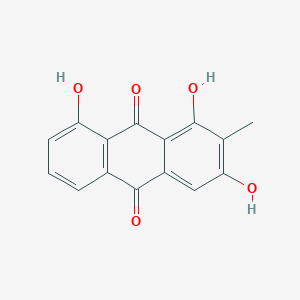
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of two hydroxyl groups and a morpholine ring attached to a phenyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one typically involves the reaction of 4-morpholinophenyl derivatives with suitable reagents under controlled conditions. One common method includes the use of hydroxylation reactions to introduce the hydroxyl groups at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the morpholine ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified morpholine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted phenyl derivatives.
Scientific Research Applications
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and morpholine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)ethan-1-one
- 1-(2-Hydroxy-5-methylphenyl)ethanone
Uniqueness
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO4/c14-11(12(15)16)9-1-3-10(4-2-9)13-5-7-17-8-6-13/h1-4,12,15-16H,5-8H2 |
InChI Key |
QXEMBHBQSAPWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


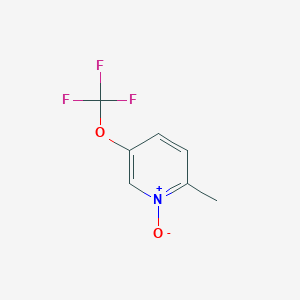
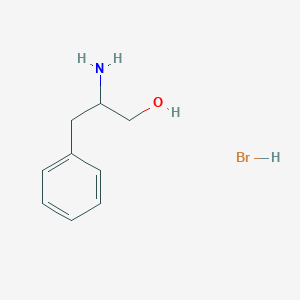
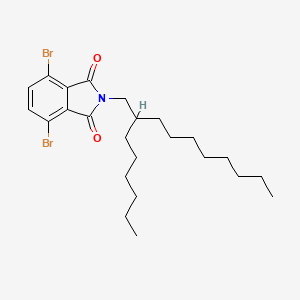
![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
